molecular formula C7H6N4O B105844 2-Methyl-6(5H)-pteridinone CAS No. 16041-25-1

2-Methyl-6(5H)-pteridinone

Cat. No.: B105844
CAS No.: 16041-25-1
M. Wt: 162.15 g/mol
InChI Key: UASJWLAVJXEMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6(5H)-pteridinone is a heterocyclic compound belonging to the pteridine family It is characterized by a pteridine ring system with a methyl group at the 2-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6(5H)-pteridinone typically involves the methylation of pteridine derivatives. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl iodide under basic conditions to introduce the methyl group at the 2-position. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a continuous flow setup using a packed column with a suitable catalyst can facilitate the methylation process, reducing reaction times and improving safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6(5H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form tetrahydropteridines.

    Substitution: The amino groups on the pteridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2-Methyl-6(5H)-pteridinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6(5H)-pteridinone involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. The compound’s hydroxyl group at the 6-position plays a crucial role in its binding affinity and reactivity with enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

16041-25-1

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

2-methyl-5H-pteridin-6-one

InChI

InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12)

InChI Key

UASJWLAVJXEMIA-UHFFFAOYSA-N

SMILES

CC1=NC=C2C(=N1)N=CC(=O)N2

Canonical SMILES

CC1=NC=C2C(=N1)N=CC(=O)N2

Synonyms

2-Methyl-6(5H)-pteridinone

Origin of Product

United States

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